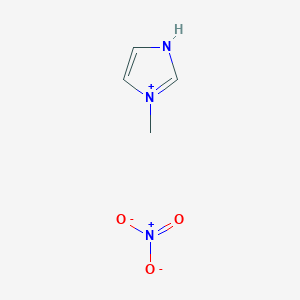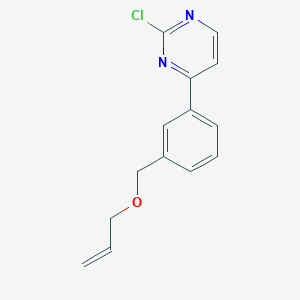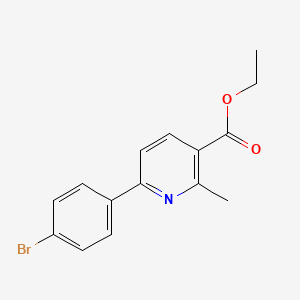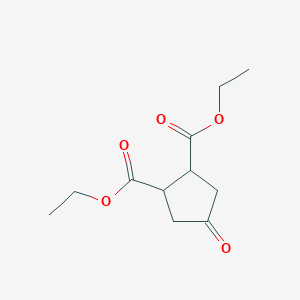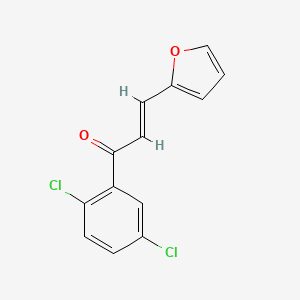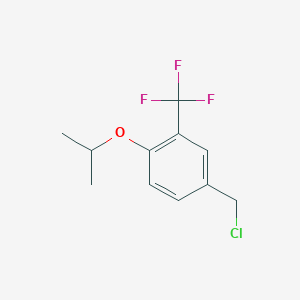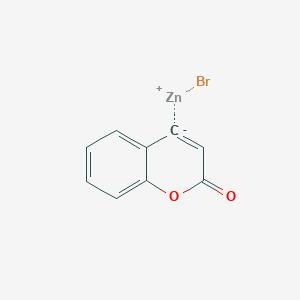
4-Coumarinylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Coumarinylzinc bromide: is an organozinc compound that features a coumarin moiety bonded to a zinc bromide unit. This compound is of significant interest in organic synthesis due to its reactivity and utility in forming carbon-carbon bonds through various coupling reactions .
Mechanism of Action
Target of Action
4-Coumarinylzinc bromide, also known as this compound 0.5M in tetrahydrofuran or MFCD19687270, is an organozinc compound Coumarin derivatives have been identified as having a wide range of biological activities, including antineurodegenerative, anticoagulant, antioxidant, antimicrobial, anticancer, antiviral, antidiabetic, antidepressant, and anti-inflammatory properties .
Mode of Action
It’s known that organozinc compounds like this compound can efficiently synthesize 4-substituted coumarin derivatives under mild conditions . This suggests that the compound may interact with its targets by donating its organozinc moiety to facilitate various chemical reactions.
Biochemical Pathways
For instance, some coumarin derivatives have been found to inhibit myosin light chain kinase , which plays a crucial role in muscle contraction and other cellular processes.
Result of Action
Given its ability to efficiently synthesize 4-substituted coumarin derivatives , it’s likely that the compound plays a significant role in facilitating various chemical reactions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be stable under mild conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Coumarinylzinc bromide can be synthesized through the direct oxidative addition of active zinc to 4-bromocoumarin . The reaction typically involves the use of tetrahydrofuran as a solvent and is carried out under an inert atmosphere to prevent oxidation. The reaction proceeds as follows:
4-Bromocoumarin+Zn→4-Coumarinylzinc bromide
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Coumarinylzinc bromide primarily undergoes substitution reactions, particularly in palladium-catalyzed cross-coupling reactions. These reactions are valuable for forming carbon-carbon bonds and synthesizing various substituted coumarin derivatives .
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) are commonly used.
Solvents: Tetrahydrofuran is frequently employed due to its ability to stabilize organozinc intermediates.
Reaction Conditions: Reactions are typically conducted under an inert atmosphere at moderate temperatures.
Major Products: The major products formed from these reactions are 4-substituted coumarin derivatives, which can be further functionalized for various applications .
Scientific Research Applications
Chemistry: 4-Coumarinylzinc bromide is used in organic synthesis to create complex molecules through cross-coupling reactions. It serves as a versatile reagent for forming carbon-carbon bonds, which is essential in constructing various organic frameworks .
Biology and Medicine:
Industry: In the industrial sector, this compound can be utilized in the synthesis of fine chemicals and pharmaceuticals. Its ability to form carbon-carbon bonds efficiently makes it valuable for producing complex organic compounds .
Comparison with Similar Compounds
- Phenylzinc bromide
- Methylzinc bromide
- Ethylzinc bromide
Comparison: 4-Coumarinylzinc bromide is unique due to the presence of the coumarin moiety, which imparts distinct reactivity and properties compared to simpler organozinc compounds like phenylzinc bromide or methylzinc bromide. The coumarin ring system can participate in additional interactions and reactions, making this compound a more versatile reagent in organic synthesis .
Properties
IUPAC Name |
bromozinc(1+);4H-chromen-4-id-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5O2.BrH.Zn/c10-9-6-5-7-3-1-2-4-8(7)11-9;;/h1-4,6H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKGXJJDUMOXJJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)[C-]=CC(=O)O2.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amine hydrochloride](/img/structure/B6416161.png)
amine hydrochloride](/img/structure/B6416162.png)
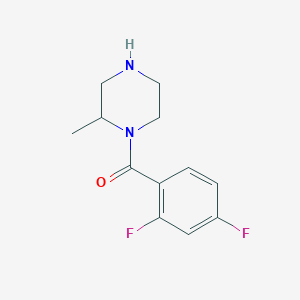
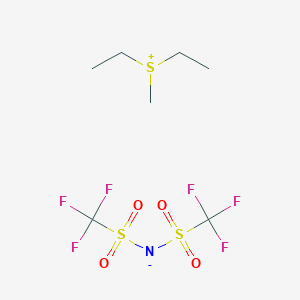
![Ethyl ({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thio)acetate](/img/structure/B6416196.png)
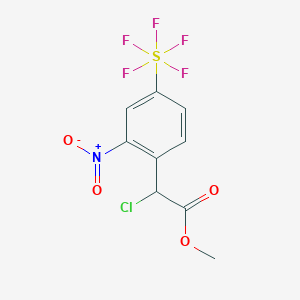
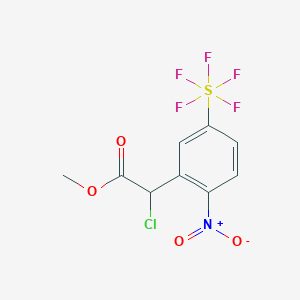
![Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-yl}acetate](/img/structure/B6416231.png)
